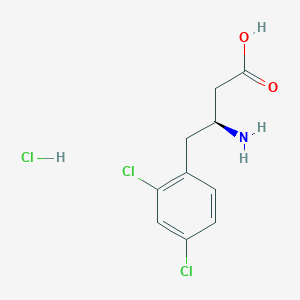
2,3,5-トリクロロピリジン-4-カルバルデヒド
概要
説明
2,3,5-Trichloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and an aldehyde group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
2,3,5-Trichloropyridine-4-carbaldehyde has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5-Trichloropyridine-4-carbaldehyde can be synthesized through the reaction of 2,3,5-trichloropyridine with methyl formate under the action of lithium diisopropylamide. The reaction is carried out under nitrogen protection at -78°C. The resulting product is then purified by silica gel chromatography to obtain 2,3,5-trichloropyridine-4-carbaldehyde with a yield of approximately 74% .
Industrial Production Methods: Industrial production methods for 2,3,5-trichloropyridine-4-carbaldehyde typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 2,3,5-Trichloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines and thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines.
Oxidation: 2,3,5-Trichloropyridine-4-carboxylic acid.
Reduction: 2,3,5-Trichloropyridine-4-methanol.
作用機序
The mechanism of action of 2,3,5-Trichloropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function and leading to various biological effects .
類似化合物との比較
- 2,3,5-Trichloropyridine
- 2,4,5-Trichloropyrimidine
- 2,3,5,6-Tetrachloropyridine
Comparison: 2,3,5-Trichloropyridine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. While 2,3,5-Trichloropyridine and 2,4,5-Trichloropyrimidine are primarily used in nucleophilic substitution reactions, the aldehyde group in 2,3,5-Trichloropyridine-4-carbaldehyde allows for additional reactions such as oxidation and reduction, expanding its utility in synthetic chemistry .
特性
IUPAC Name |
2,3,5-trichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNIINCSHCFUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376630 | |
| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251997-31-6 | |
| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trichloroisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















